Epilupeol
Description
Botanical Sources and Distribution of Epilupeol
This compound is a naturally occurring triterpenoid (B12794562) found in a variety of plant species, highlighting its broad distribution within the plant kingdom.
This compound has been identified in several plant families, including Fabaceae, Asteraceae, Burseraceae, Capparidaceae, and Arecaceae. It has been isolated from Samanea saman (Fabaceae), Kleinia odora (Asteraceae), Bursera copallifera (Burseraceae), Boswellia frereana, Delonix regia (Fabaceae), Crataeva nurvala (Capparidaceae), and Phoenix paludosa (Arecaceae). Other reported sources include Neolitsea parvigemma and Glochidion eriocarpum. This compound has also been identified in Ageratina pichinchensis (Asteraceae) cell cultures, although it has not been found in the wild plant. Additional plants reported to contain this compound include Alstonia boonei, Arctotheca populifolia, Blainvillea acmella, Boswellia sacra, Bruguiera cylindrica, Bursera graveolens, Bursera simaruba, Commiphora dalzielii, Euonymus carnosus, Euphorbia fischeriana, Excoecaria agallocha, Harungana madagascariensis, Kleinia neriifolia, Phellodendron japonicum, and Sapium haematospermum.
Table 1: Plant Families and Species Containing this compound
| Family | Species |
| Fabaceae | Samanea saman |
| Fabaceae | Delonix regia |
| Asteraceae | Kleinia odora |
| Asteraceae | Ageratina pichinchensis |
| Burseraceae | Bursera copallifera |
| Burseraceae | Boswellia frereana |
| Capparidaceae | Crataeva nurvala |
| Arecaceae | Phoenix paludosa |
| Lauraceae | Neolitsea parvigemma |
| Phyllanthaceae | Glochidion eriocarpum |
| Various | Alstonia boonei, Arctotheca populifolia, Blainvillea acmella, Boswellia sacra, Bruguiera cylindrica, Bursera graveolens, Bursera simaruba, Commiphora dalzielii, Euonymus carnosus, Euphorbia fischeriana, Excoecaria agallocha, Harungana madagascariensis, Kleinia neriifolia, Phellodendron japonicum, Sapium haematospermum |
This compound has been isolated from various parts of these plants, indicating its distribution within different tissues. In Samanea saman, this compound has been found in the leaves, peduncle, and twigs. The aerial parts of Kleinia odora have yielded this compound. The resin of Bursera copallifera and the oleo-resin of Boswellia frereana are notable sources of this compound. It has also been reported in the stem bark of Delonix regia and the root bark of Crataeva nurvala. In Phoenix paludosa, this compound was isolated from the leaves. The compound has also been identified from the whole plant of Samanea saman.
Table 2: Plant Parts and Tissues Containing this compound
| Plant Species | Plant Part/Tissue |
| Samanea saman | Leaves, Peduncle, Twigs, Whole Plant |
| Kleinia odora | Aerial parts |
| Bursera copallifera | Resin |
| Boswellia frereana | Oleo-resin |
| Delonix regia | Stem bark |
| Crataeva nurvala | Root bark |
| Phoenix paludosa | Leaves |
| Ageratina pichinchensis | Cell cultures |
Methodologies for this compound Isolation from Natural Matrices
The isolation of this compound from its natural sources typically involves a combination of extraction and chromatographic purification techniques.
Various extraction methods are employed to obtain this compound from plant materials, often utilizing a range of organic solvents based on the polarity of the compound and the matrix. Common techniques include maceration, as seen with Kleinia odora using 70% ethanol (B145695). Soxhlet extraction has been applied to Samanea saman using solvents such as water, methanol, ethanol, acetone (B3395972), ethyl acetate (B1210297), chloroform, and petroleum ether. Dichloromethane (B109758) extracts have also been a source of this compound from Samanea saman. Methanol extracts have yielded this compound from Samanea saman, Delonix regia, and Phoenix paludosa. For resins, like those from Boswellia frereana, hexane (B92381) and ethanol have been used for extraction. A mixture of dichloromethane and acetone (8:2) was effective for extracting this compound from Bursera copallifera resin. General extraction methods for triterpenoids can include sonication, microwave-assisted extraction, high hydrostatic pressure, exhaustive percolation, and cold percolation, with solvents such as n-hexane, n-butanol, and ethyl acetate also being utilized. Dichloromethane is often preferred for its broad solubility and density, which aids in separatory funnel extractions.
Once extracted, this compound is purified using various chromatographic techniques to separate it from other co-extracted compounds. Column chromatography (CC) on silica (B1680970) gel is a widely used method, often employing gradient elution with solvent mixtures like hexane-ethyl acetate for Kleinia odora or increasing proportions of acetone in dichloromethane for Samanea saman. Petroleum ether/ethyl acetate mixtures have also been used for elution in the purification of this compound from Delonix regia. Thin-layer chromatography (TLC) serves as a crucial tool for monitoring the separation process during column chromatography and for preliminary analysis of fractions. Visualization of spots on TLC plates can be achieved using reagents like anisaldehyde/sulfuric acid or vanillin-H2SO4 followed by warming. Preparative TLC is also utilized for final purification steps, as reported for Delonix regia and Phoenix paludosa. High-Performance Liquid Chromatography (HPLC) is employed for the quantification of triterpenes, including this compound, and for further purification, sometimes using RP-18 columns with solvent systems like chloroform/methanol/water. A chromatotron was also used for purification from Kleinia odora extracts. Flash chromatography is another effective technique for the separation and purification of this compound.
Biosynthetic Pathways and Enzymatic Mechanisms of this compound
This compound is classified as a triterpenoid, a large class of C30 natural products. Its chemical structure is closely related to lupeol (B1675499), with this compound being a derivative of lupeol. The biosynthesis of triterpenoids in eukaryotes, including this compound, typically originates from the precursor 2,3-oxidosqualene (B107256). This precursor undergoes cyclization catalyzed by enzymes known as oxidosqualene cyclases (OSCs). These enzymes are remarkable for their ability to generate complex polycyclic structures with multiple stereogenic centers.
Specifically, this compound can be synthesized through the chemoselective hydrogenation of lupenone (B1675497). This reaction, often facilitated by platinum-based catalysts, selectively reduces specific functional groups while preserving the integrity of the triterpene skeleton. Research has shown that the hydrogenation of lupenone can yield both lupeol and this compound, with the ratio of these epimers (α and β) being influenced by the catalytic system used. While lupeol is a common triterpene, 19-epi-lupeol, a stereoisomer, has been reported as a product of a specific oxidosqualene cyclase (19-epi-lupeol synthase), suggesting that this compound, as an epimer, may also arise from similar, highly controlled enzymatic cyclization and modification pathways within plants.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4439-99-0 |
|---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24+,25+,27+,28-,29+,30+/m0/s1 |
InChI Key |
MQYXUWHLBZFQQO-ISZJTHHZSA-N |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Epilupeol |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Biosynthesis of Epilupeol
Biosynthetic Pathways and Enzymatic Mechanisms of Epilupeol
Mevalonate (B85504) Pathway and 2-C-methyl-D-erythritol-phosphate (MEP) Pathway Contributions
The biosynthesis of isoprenoids, a diverse class of natural products that includes triterpenoids like this compound, relies on two primary five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mcw.edunih.govwikipedia.orgnih.govguidetoimmunopharmacology.org These essential building blocks are generated through two distinct metabolic routes: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-phosphate (MEP) pathway. mcw.eduwikipedia.orgnih.govguidetoimmunopharmacology.orgnih.govnih.govguidetopharmacology.orgspandidos-publications.com
The MVA pathway operates within the cytosol of eukaryotic cells, initiating with acetyl coenzyme A. wikipedia.orgguidetoimmunopharmacology.org This pathway leads to the production of IPP, which is subsequently isomerized to DMAPP. nih.govwikipedia.org In plants, the mevalonate pathway is primarily responsible for the synthesis of triterpenes and sterols. nih.gov
Conversely, the MEP pathway, also known as the non-mevalonate or DXP pathway, is localized in the plastids of plant cells. guidetoimmunopharmacology.orgnih.govnih.govguidetopharmacology.orgspandidos-publications.com It commences with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP), with 2-C-methyl-D-erythritol 4-phosphate (MEP) serving as the first committed intermediate specific to this pathway. wikipedia.orgguidetoimmunopharmacology.orgguidetopharmacology.orgspandidos-publications.com The MEP pathway provides IPP and DMAPP for the biosynthesis of various isoprenoids, including those integral to photosynthesis. nih.gov
In green plants, both the MVA and MEP pathways coexist within separate cellular compartments. nih.govnih.gov The isoprene (B109036) backbone, derived from these pathways, can be transported between plastids and the cytosol, facilitating crucial metabolic interactions and crosstalk between the two routes. nih.govguidetopharmacology.orgspandidos-publications.com
Role of Squalene (B77637) Cyclization and Carbocation Rearrangements in this compound Formation
The formation of the 30-carbon triterpenoid (B12794562) skeleton, a precursor to this compound, involves the condensation of two farnesyl diphosphate (FPP) units, catalyzed by the enzyme squalene synthase, to yield squalene. nih.govnih.govguidetopharmacology.orgspandidos-publications.com Subsequently, squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256) (squalene epoxide), a reaction mediated by squalene monooxygenase. guidetopharmacology.org
The pivotal step in triterpenoid biosynthesis is the cyclization of 2,3-oxidosqualene. This process is initiated and guided by a class of enzymes known as oxidosqualene cyclases (OSCs). guidetopharmacology.org These enzymes catalyze remarkable polycyclization cascades, leading to the formation of complex polycyclic structures, typically comprising four or five aliphatic rings and generating up to nine stereogenic centers in a highly controlled manner. The diversity of polycyclic triterpenes, including this compound, arises from the specific carbocation cyclization patterns and subsequent backbone rearrangements dictated by the particular OSC involved. guidetopharmacology.orgspandidos-publications.com For instance, in the biosynthesis of 19-epi-lupeol, the initial formation of a tetracyclic dammarenyl cation is proposed.
Investigation of Oxidosqualene Cyclases in this compound Stereoisomer Production (e.g., 19-epi-lupeol)
Oxidosqualene cyclases (OSCs) play a central role in eukaryotes by generating the C₃₀ carbon skeletons of triterpenoids and steroids from the precursor 2,3-oxidosqualene. While OSCs are renowned for their precise stereochemical control, this inherent selectivity has historically limited the breadth of triterpene stereochemical space accessible through known enzymatic pathways.
Recent advancements in plant biotechnology have focused on expanding this accessible stereochemical diversity. Researchers have employed plant kingdom-wide sequence mining approaches, leveraging sequence similarity networks, to identify noncanonical OSCs that possess the ability to produce novel triterpene stereoisomers. Through functional evaluation, including heterologous production in Nicotiana benthamiana, several promising candidates were identified. Notably, one of these enzymes, subsequently designated as 19-epi-lupeol synthase (19ELS), was successfully demonstrated to produce 19-epi-lupeol. This discovery is significant as 19-epi-lupeol is a rare triterpene that had not previously been observed as a product of any known oxidosqualene cyclase. This research highlights a crucial step towards broadening the range of available triterpenoid structures for potential pharmaceutical and industrial applications.
Biotechnological Approaches for this compound Production
Biotechnological methods, particularly plant cell culture systems, offer a promising alternative for the sustainable and controlled production of valuable secondary metabolites such as this compound.
Plant Cell Culture Systems for this compound Synthesis
This compound has been successfully synthesized using plant cell culture systems. Studies have demonstrated its production in cell cultures derived from Ageratina pichinchensis, a plant traditionally used in Mexican medicine. Interestingly, this compound has not been detected in the wild A. pichinchensis plant, indicating that its production has, to date, only been reported within these controlled cell culture environments. The establishment of such cell cultures provides a consistent source for this compound synthesis.
Scale-Up Methodologies in Bioreactors for Enhanced Production
To meet the demand for this compound and similar compounds, scale-up methodologies utilizing bioreactors have been developed to enhance production efficiency. An airlift bioreactor system has proven effective for the large-scale cultivation of Ageratina pichinchensis cell cultures and the subsequent production of this compound.
Research conducted in a 2 L airlift bioreactor showed that maximum biomass production of A. pichinchensis reached 11.90 ± 2.48 g/L after 11 days of culture, maintaining a high cell viability between 80% and 90%. Quantitative analysis using gas chromatography coupled with mass spectrometry (GC-MS) revealed that the maximum production of this compound (561.63 ± 10.63 µg/g extract) was achieved at 14 days of culture. This represents a significant improvement in production time compared to traditional callus and cell suspension cultures, highlighting the potential of bioreactor systems for efficient this compound synthesis.
Table 1: this compound Production in Ageratina pichinchensis Airlift Bioreactor
| Parameter | Value (Mean ± Standard Deviation) | Day of Measurement | Citation |
| Maximum Biomass Production | 11.90 ± 2.48 g/L | 11 days | |
| Cell Viability | 80-90% | 11 days | |
| Maximum this compound Production | 561.63 ± 10.63 µg/g extract | 14 days |
Synthetic and Semi Synthetic Chemistry of Epilupeol
Total Synthesis Strategies for Epilupeol
While the total synthesis of complex natural products like triterpenoids is a significant area of organic chemistry, involving the construction of molecules from simpler starting materials, specific detailed total synthesis strategies for this compound are not extensively reported in the readily available literature. The complexity and numerous stereocenters inherent in triterpenoid (B12794562) structures often make total synthesis a challenging endeavor, frequently leading researchers to explore semi-synthetic approaches from abundant natural products.
Semi-synthetic Transformations of Related Triterpenoids to this compound
Semi-synthetic approaches leverage the structural complexity of naturally occurring triterpenoids, modifying them to yield this compound.
A prominent semi-synthetic route to this compound involves the chemoselective hydrogenation of lupenone (B1675497). This transformation selectively reduces the ketone functional group at the C-3 position of lupenone to a hydroxyl group, while maintaining the integrity of the triterpene structure and the isopropenyl double bond.
Studies have explored the use of platinum-based catalysts for this reaction. For instance, Pt and Pt-Sn catalysts supported on silica (B1680970) have been investigated. The bimetallic system PtSn 0.8 demonstrated 100% chemoselectivity, yielding a mixture of epimeric alcohols, lupeol (B1675499) (3β-ol) and this compound (3α-ol). This system achieved higher stereoselectivity for the desired α-epimer (this compound) compared to other methods, with an α:β ratio of 38:62.
Another reported method for obtaining 3-epilupeol from lupenone is hydrogenation with sodium borohydride (B1222165) (NaBH₄), though this method typically results in a lower yield of 4.6%.
The reaction conditions and outcomes for the chemoselective hydrogenation of lupenone are summarized in the table below:
| Precursor | Catalyst System | Selectivity | Epimer Ratio (α:β) | This compound Yield | Reference |
| Lupenone | PtSn 0.8 (on silica) | Chemoselective | 38:62 | 36.1% | |
| Lupenone | NaBH₄ | - | - | 4.6% |
Beyond the direct hydrogenation of lupenone, which itself can be obtained through the oxidation of natural lupeol, other direct synthetic conversions of distinct naturally abundant triterpenoids specifically to this compound are not widely detailed in the provided search results. The focus in semi-synthesis often lies on modifying the C-3 position of the lupane (B1675458) skeleton, with lupenone serving as a key intermediate for stereoselective reduction to either lupeol or this compound.
Chemoselective Hydrogenation of Lupenone to this compound
Synthesis of this compound Derivatives and Analogues
The modification of this compound to produce various derivatives and analogues is a common strategy to explore altered biological activities or improved physicochemical properties.
This compound, possessing a hydroxyl group at the C-3 position, readily undergoes esterification reactions to form various ester derivatives. These reactions typically involve the acylation of the hydroxyl group using appropriate carboxylic acids or their activated forms, such as acid anhydrides or acid chlorides.
Examples of this compound esters include this compound acetate (B1210297) and this compound formiate, which have been identified in natural sources like Bursera copallifera resin. The synthesis of such esters often employs catalysts like 4-dimethylaminopyridine (B28879) (DMAP) and dicyclohexylcarbodiimide (B1669883) (DCC) or bases like N-methylmorpholine, with solvents like tetrahydrofuran (B95107) or dichloromethane (B109758). While specific yields for this compound esterification were not detailed, similar lupeol esterification reactions have reported yields ranging from 64.8% to 87.9%.
Key ester derivatives of this compound include:
| Compound Name | Molecular Formula | PubChem CID |
| This compound Acetate | C₃₂H₅₂O₂ | 21155869 |
Seco-A derivatives of this compound are analogues where the A-ring of the triterpenoid skeleton has undergone a scission, leading to an open-chain structure. This structural modification can significantly impact the compound's biological activity.
A series of novel 3-seco-A derivatives of natural triterpenes, including this compound, have been synthesized through a one-pot radical scission-oxidation procedure. These derivatives have been investigated for their capacity to inhibit inflammatory processes, demonstrating the utility of such modifications in developing new bioactive compounds. For instance, certain 3-epilupeol derivatives, such as the morpholine (B109124) derivative, have shown inhibitory effects on COX-2 activity.
Epoxidation and Other Derivatizations at the Isopropenyl Moiety
The isopropenyl moiety, characterized by a 20,29-double bond, is a key site for chemical modification in this compound and other lupane-type triterpenoids. One significant transformation is epoxidation. The 20,29 double bond in 3-epilupeol can be stereoselectively epoxidized to yield 20-(S)-epoxythis compound, a reaction whose assignment has been confirmed by X-ray diffraction structures phytomolecules.comresearchgate.net. Similarly, lupenone, a related triterpenoid, can undergo stereoselective epoxidation at its 20,29 double bond to produce 20-(S)-epoxylupenone phytomolecules.comresearchgate.net.
Beyond epoxidation, the exocyclic double bond within the isopropylidene fragment of lupeol, and by extension this compound, has been a focus for modifications leading to heterocycles and more rigid structures mdpi.comresearchgate.net. This highlights the versatility of the isopropenyl group as a handle for diverse chemical transformations.
Introduction of Other Functional Groups (e.g., amino, hydroxyl, carbamate)
The introduction of various functional groups onto the this compound skeleton is a common strategy to explore new derivatives with altered properties. This compound itself can participate in esterification reactions, forming derivatives that may enhance its biological activity or solubility nih.govsmolecule.com. Examples include 3-epilupeol formiate and 3-epilupeol acetate, which have shown marked inhibition of edema in mice researchgate.net.
The hydroxyl group at the C-3 position of this compound and lupeol is a prime target for derivatization. For instance, lupeol can be esterified with various carboxylic acids or anhydrides to yield esters such as lupeol acetate, propionate, isonicotinate, succinate, and acetylsalicylate japsonline.com. The introduction of sulfate (B86663) groups at C-3 or C-16 of lupeol has also been shown to significantly improve its cytotoxic activity against cancer cell lines nih.gov.
More complex modifications involve the creation of "seco A" derivatives, where the A-ring of the triterpene skeleton is cleaved and new functional groups are introduced. Novel 3-amino and 3-hydroxy-seco A derivatives of 3-epilupeol have been synthesized through a one-pot radical scission-oxidation procedure researchgate.netacs.orgacs.orgorcid.orgacs.orgx-mol.com. For example, trans-4-hydroxy-l-proline methyl ester derivatives of 3-epilupeol have been synthesized via reductive amination reactions acs.org.
The synthesis of lupeol-3-carbamate derivatives has also been reported, involving a two-step reaction where lupeol is first reacted with 4-nitrophenyl chloroformate, followed by reaction with various amines mdpi.comnih.gov. These carbamate (B1207046) derivatives have demonstrated improved anti-proliferative activity compared to lupeol mdpi.comnih.gov.
The following table summarizes some key derivatizations and their reported effects:
| Derivatization Type | Functional Group Introduced | Example Compound(s) | Reported Effect (if applicable) | Reference |
| Esterification | Acetate, Formiate | 3-Epilupeol acetate, 3-Epilupeol formiate | Enhanced biological activity, marked inhibition of edema nih.govsmolecule.comresearchgate.net | nih.govsmolecule.comresearchgate.net |
| Esterification | Sulfate | Lupeol-3β-sulfate | Increased cytotoxic activity nih.gov | nih.gov |
| Seco-A Derivatization | Amino, Hydroxyl | 3-Amino-seco A derivatives of 3-epilupeol, 3-Hydroxy-seco A derivatives of 3-epilupeol (e.g., trans-4-hydroxy-l-proline methyl ester derivative) | Inhibition of NO, IL-6, TNF-α secretion, NF-κB activation researchgate.netacs.orgacs.org | researchgate.netacs.orgacs.org |
| Carbamate Formation | Carbamate | Lupeol-3-carbamate derivatives | Improved anti-proliferative activity mdpi.comnih.gov | mdpi.comnih.gov |
| Epoxidation | Epoxide | 20-(S)-epoxythis compound | Stereoselective modification of the isopropenyl group phytomolecules.comresearchgate.net | phytomolecules.comresearchgate.net |
Novel Hybrid Structures Incorporating this compound Skeleton
The creation of novel hybrid structures involving the this compound or lupeol skeleton represents an advanced strategy in medicinal chemistry to combine the properties of different pharmacophores. This approach often involves chemically modifying the triterpene to incorporate other bioactive molecules or heterocyclic systems.
For instance, novel hybrid lupeol heterocyclics, including quinoline, pyrimidine, and pyrazole (B372694) derivatives, have been prepared phytomolecules.com. These modifications, often at the isopropylidene fragment, can lead to rigid structures and new chemical entities with diverse biological activities, such as antimalarial properties mdpi.comresearchgate.net. Further structural transformations of lupeol/lupenone have yielded various prototype hybrid forms, demonstrating the potential for extensive chemical diversification of the triterpene scaffold uni-freiburg.de. These hybrid structures underscore the ongoing efforts to leverage the inherent bioactivity of triterpenoids by integrating them into more complex molecular architectures.
Advanced Analytical Methodologies for Epilupeol Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for determining the intricate molecular architecture of Epilupeol, providing detailed information about its atomic connectivity, functional groups, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of this compound, offering atom-by-atom insights into its carbon-hydrogen framework. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed for this purpose.
Table 1: Selected NMR Spectroscopic Data for this compound (in CDCl₃)
| Atom/Group | ¹H NMR Chemical Shift (δH, ppm) | ¹³C NMR Chemical Shift (δC, ppm) |
| H-3 | 3.39 (br s) | 79.2 (C-3) |
| H-29 | 4.69 (s), 4.57 (s) | 109.5 (C-29), 151.1 (C-20) |
| C-1 | - | 39.0 |
| C-2 | - | 27.6 |
| C-4 | - | 38.9 |
| C-5 | - | 55.5 |
| C-6 | - | 18.5 |
| C-7 | - | 34.5 |
| C-8 | - | 41.0 |
| C-9 | - | 50.6 |
| C-10 | - | 37.3 |
| C-11 | - | 21.1 |
| C-12 | - | 25.3 |
| C-13 | - | 38.2 |
| C-14 | - | 43.0 |
| C-15 | - | 27.6 |
| C-16 | - | 35.7 |
| C-17 | - | 43.2 |
| C-18 | - | 48.5 |
| C-19 | - | 48.1 |
| C-21 | - | 30.0 |
| C-22 | - | 40.2 |
| C-23 | - | 28.1 |
| C-24 | - | 15.5 |
| C-25 | - | 16.3 |
| C-26 | - | 16.1 |
| C-27 | - | 14.5 |
| C-28 | - | 18.1 |
| C-30 | 1.64 (s) | 19.5 |
Note: The ¹³C NMR data are based on a 75 MHz spectrum conicet.gov.ar, and ¹H NMR data for H-3 and H-29 are from mdpi.com. The methyl signals are typical for lupane (B1675458) triterpenes, with C-30 methyl specifically noted for this compound mdpi.com.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of this compound, as well as to provide insights into its fragmentation patterns. The molecular formula of this compound, C₃₀H₅₀O, and its molecular weight of 426.7 g/mol (exact mass 426.386166 g/mol ) are consistently confirmed by high-resolution mass spectrometry ieeesem.comscielo.brspectrabase.comnaturalproducts.net.
Various ionization techniques are employed in conjunction with MS for this compound characterization. Electrospray Ionization Mass Spectrometry (ESIMS) and Atmospheric Pressure Chemical Ionization (APCI) are common methods for generating ions from the compound cabidigitallibrary.orgresearchgate.net. HR-ESIMS provides highly accurate mass measurements, which are crucial for confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments, where selected ions are fragmented further, yield characteristic daughter ions that provide valuable information about the connectivity and substructures within the this compound molecule researchgate.net. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the identification of this compound in complex mixtures, often after derivatization, by comparing its fragmentation pattern and retention time with those of authentic standards spectrabase.com. While some reports indicate an M+ at m/z 424 in earlier MS analyses, the consistently reported molecular weight of 426.7 g/mol (C₃₀H₅₀O) from high-resolution techniques is the definitive value tjnpr.orgieeesem.comscielo.brspectrabase.comnaturalproducts.net.
Table 2: Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.7 g/mol |
| Exact Mass | 426.386166 g/mol |
| Molecular Ion (M+) | m/z 426 (observed) |
| Common MS Techniques | GC-MS, HR-ESIMS, MS/MS, APCI-MS |
Infrared (IR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in this compound. The IR spectrum of this compound typically exhibits key absorption bands that confirm its structure. A broad peak around 3412 cm⁻¹ is indicative of the hydroxyl (O-H) stretching vibration tjnpr.org. The presence of the exocyclic double bond is supported by a band at 3071 cm⁻¹ (olefinic C-H stretching) and a band at 1642 cm⁻¹ (C=C stretching) tjnpr.org. Aliphatic C-H stretching vibrations are observed around 2938 cm⁻¹, while methyl and methylene (B1212753) bending vibrations contribute to bands at 1456 cm⁻¹ and 1382 cm⁻¹ tjnpr.org. A C-O stretching absorption is typically found around 1042 cm⁻¹ tjnpr.org.
Table 3: Characteristic IR Absorption Bands for this compound (KBr, νmax, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| 3412 | O-H stretching (hydroxyl) |
| 3071 | Olefinic C-H stretching |
| 2938 | Aliphatic C-H stretching |
| 1642 | C=C stretching |
| 1456 | Methyl/Methylene bending |
| 1382 | Methyl/Methylene bending |
| 1042 | C-O stretching |
For chiral molecules like this compound, determining the absolute configuration is critical. Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for this purpose, particularly advantageous because it can be applied to molecules lacking a UV chromophore, unlike electronic circular dichroism (CD). VCD measures the differential absorption of left and right circularly polarized infrared light, providing a rich spectrum of vibrational transitions that are highly sensitive to molecular conformation and absolute stereochemistry.
VCD spectroscopy has been successfully applied to lupane triterpenoids, including the determination of the 20-(S) absolute configuration of epoxidized derivatives of this compound, by comparing observed VCD spectra with those predicted by Density Functional Theory (DFT) calculations. This method offers a robust approach to confirm the stereochemical details of this compound and its derivatives, which is often challenging with other techniques, especially in solution.
Chiral Spectroscopy for Absolute Configuration Assignment (e.g., Vibrational Circular Dichroism)
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are indispensable for the isolation, purification, and quantification of this compound from complex natural extracts or reaction mixtures. These methods enable the separation of this compound from co-occurring compounds based on differences in their physicochemical properties.
Gas Chromatography (GC): GC is widely used for the analysis of volatile or semi-volatile compounds. When coupled with mass spectrometry (GC-MS), it becomes a powerful tool for both the separation and identification of this compound. GC-MS is frequently employed for chemical fingerprinting of natural resins and extracts, allowing for the detection and identification of this compound within the complex matrix.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and highly efficient technique for the separation and quantification of this compound, particularly for non-volatile or thermally labile compounds. Various modes of HPLC, such as reversed-phase HPLC, are utilized. HPLC can be coupled with different detectors, including UV detection (HPLC-UV) or mass spectrometry (HPLC-MS/MS or LC-ESI-MS/MS, LC-APCI-MS/MS), for enhanced sensitivity and specificity in identification and quantification mdpi.comresearchgate.net. HPLC is often used for quantitative analysis, determining the concentration of this compound in a given sample d-nb.info.
Thin Layer Chromatography (TLC): TLC serves as a rapid, cost-effective, and qualitative method for monitoring the progress of reactions, assessing the purity of isolated fractions, and preliminary separation of this compound from other triterpenes d-nb.info. It is often used in conjunction with column chromatography during the isolation process to guide fraction collection d-nb.info.
These chromatographic methods, often used in combination with spectroscopic techniques, are fundamental for the comprehensive analytical characterization of this compound, from its initial isolation to its detailed structural confirmation and quantification.
Biological Activities and Preclinical Pharmacological Studies of Epilupeol
Antimicrobial Activities
Antitubercular Activity (e.g., against Mycobacterium tuberculosis)
Epilupeol has demonstrated antitubercular activity against Mycobacterium tuberculosis strain H37Rv. Studies have shown that 3-epilupeol exhibits a minimum inhibitory concentration (MIC) of 4 µg/mL against this strain ncats.ionih.govresearchgate.netfrontiersin.org. This activity suggests a degree of selectivity for M. tuberculosis, as its cytotoxicity against Vero cells (a mammalian cell line) yielded an IC50 value of over 62.5 µg/mL ncats.ionih.govresearchgate.net.
Table 1: Antitubercular Activity of 3-Epilupeol
| Target Organism | MIC (µg/mL) | IC50 (µg/mL) against Vero cells | Reference |
| Mycobacterium tuberculosis strain H37Rv | 4 | >62.5 | ncats.ionih.govresearchgate.net |
Antiprotozoal Efficacy (e.g., against Plasmodium falciparum, Leishmania infantum, Trypanosoma cruzi, Trypanosoma brucei)
This compound has been investigated for its antiprotozoal potential against various parasitic organisms, including erythrocytic schizonts of Plasmodium falciparum, intracellular amastigotes of Leishmania infantum and Trypanosoma cruzi, and free trypomastigotes of Trypanosoma brucei scite.aimdpi.comnih.gov. While this compound itself was included in studies evaluating triterpenoid (B12794562) constituents for antiprotozoal activity, other triterpenes like brein (B12640759) and 3β,11α-dihydroxy urs-12-ene showed more potent and selective activity against some of these parasites mdpi.com. For instance, brein exhibited selective and potent activity against T. brucei, while 3β,11α-dihydroxy urs-12-ene showed potent and selective activity against L. infantum mdpi.com. The antiprotozoal activity of triterpenoid metabolites is attributed to their presence in certain plant extracts researchgate.net.
Antifungal Properties
This compound has shown antifungal activity. Specifically, it has demonstrated efficacy against Fusarium oxysporum and Penicillium notatum ejfa.meresearchgate.netcedia.edu.ecejfa.me. In contrast, acetyl lupeol (B1675499), a related compound, was found to be inactive against these fungal strains ejfa.meresearchgate.netcedia.edu.ecejfa.me. This compound acetate (B1210297) has also been reported to exhibit antimicrobial properties against certain bacteria and fungi ontosight.aisemanticscholar.org.
Cytotoxic and Anticancer Potential (In Vitro Studies)
Research into this compound has indicated its potential cytotoxic and anticancer effects in in vitro studies ontosight.ai.
Evaluation of Cytotoxicity Against Various Cancer Cell Lines (e.g., SPC212 Lung Cancer Cells, HeLa, RAW 264.7)
This compound has been evaluated for its cytotoxic effects against several cancer cell lines. It has shown significant cytotoxic activity towards SPC212 lung cancer cells with an IC50 value of 0.52 µM researchgate.net. While some studies mention the cytotoxic activity of this compound, detailed IC50 values for other specific cancer cell lines like HeLa and RAW 264.7 are more commonly reported for related compounds or extracts containing this compound rather than this compound itself mdpi.comconicet.gov.arpreprints.orgresearchgate.netnih.gov. For instance, a compound identified as 2,3-dihydrobenzofuran, also found in extracts containing this compound, showed a significant cytotoxic effect against HeLa cervical cancer cells with an IC50 of 23.86 µg/mL preprints.orgnih.gov.
Table 2: Cytotoxic Activity of this compound and Related Compounds
| Compound | Cell Line | IC50 (µM) / (µg/mL) | Reference |
| This compound | SPC212 Lung Cancer Cells | 0.52 µM | researchgate.net |
| 2,3-Dihydrobenzofuran (from extract containing this compound) | HeLa cervical cancer cells | 23.86 µg/mL | preprints.orgnih.gov |
| 3-epibetulinic acid | Hep-2 (larynx carcinoma), HeLa (cervix carcinoma) | - | conicet.gov.ar |
Investigation of Molecular Mechanisms Inducing Cytotoxicity (e.g., Apoptosis Induction, Inhibition of PI3K/AKT/mTOR Pathway)
While general cytotoxic effects of this compound have been noted, specific molecular mechanisms such as direct apoptosis induction or inhibition of the PI3K/AKT/mTOR pathway are more extensively documented for its isomer, lupeol, or other related triterpenoids researchgate.netjneonatalsurg.comacs.orgresearchgate.netmdpi.com. For example, lupeol has been shown to induce potent and selective cytotoxic effects mediated via apoptosis, reactive oxygen species (ROS) generation, loss of mitochondrial membrane potential (MMP), and inhibition of the mTOR/PI3K/AKT signaling pathway in lung cancer cells researchgate.net. Further research is needed to directly attribute these specific molecular mechanisms to this compound.
Antioxidant Effects and Underlying Mechanisms
This compound may exhibit antioxidant effects, contributing to the protection of cells from damage caused by free radicals ontosight.ai. Studies on related triterpenes, including this compound, have investigated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 cells, which is an indicator of anti-inflammatory and antioxidant activity researchgate.netd-nb.info. This compound was found to be a potent inhibitor of NO production in LPS-activated RAW 264.7 cells, with an IC50 value of 8.98 µM, without affecting cell viability researchgate.netd-nb.info. This suggests a mechanism involving the modulation of inflammatory mediators, which are often linked to oxidative stress nih.gov. Additionally, some triterpenes, including 3-epilupeol acetate, have shown inhibition of cyclooxygenase-2 (COX-2) activity, an enzyme involved in inflammatory processes and oxidative stress acs.orgresearchgate.netd-nb.info.
Table 3: Antioxidant and Anti-inflammatory Effects of this compound
| Activity | Target/Mechanism | IC50 (µM) | Reference |
| Inhibition of NO production | LPS-activated RAW 264.7 cells | 8.98 | researchgate.netd-nb.info |
Structure Activity Relationship Sar Studies of Epilupeol and Its Derivatives
Correlating Structural Features with Biological Activities
Influence of the C-3 Hydroxyl Group Orientation on Bioactivity
The stereochemistry at the C-3 position is a primary point of differentiation between Epilupeol (3α-hydroxyl) and Lupeol (B1675499) (3β-hydroxyl), and this difference can influence their interactions with biological targets and subsequent effects. Current time information in Lupane, ZW. Studies on lupane-type triterpenes have shown that the orientation of the C-3 hydroxyl group, as well as its modification to a keto group, can alter anti-inflammatory activity and activity against human melanoma cells. nih.gov
For instance, the transformation of the C-3 hydroxyl group of lupeol into a ketone (lupenone) generally leads to compounds with higher cytotoxic activity. In one study, lupenone (B1675497) exhibited IC50 values ranging from 7.1 to 9.1 µM against various cancer cell lines (HeLa, KB, MCF-7, A-549), which was significantly more potent than lupeol itself, with IC50 values between 37.7 and 51.9 µM. Conversely, acylation of the C-3 hydroxyl function of lupeol often results in decreased cytotoxic activity. researchgate.net
However, the impact of C-3 hydroxyl group orientation can be target-specific. In a study involving tirucallic acids (related triterpenes), a 3β-configured compound showed almost the same inhibitory potency against microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) as its 3α-isomer, suggesting a negligible impact of the C-3 hydroxyl group's steric positioning on this particular bioactivity. nih.gov
Table 1: Influence of C-3 Modifications on Cytotoxic Activity of Lupeol Derivatives
| Compound | C-3 Modification | IC50 Range (µM) against Cancer Cell Lines (HeLa, KB, MCF-7, A-549) | Reference |
| Lupeol | 3β-Hydroxyl | 37.7 - 51.9 | researchgate.net |
| Lupenone | 3-Keto | 7.1 - 9.1 | researchgate.net |
| Acylated Lupeol Derivatives | 3-O-Acyl | Decreased compared to Lupeol | researchgate.net |
Impact of Side Chain Modifications on Potency and Selectivity
Beyond the C-3 position, modifications to the isopropenyl side chain (at C-20/C-29) and other peripheral positions can also significantly affect the biological activity of lupane-type triterpenoids. While this compound itself possesses an isopropenyl group, studies on related compounds provide insights into the importance of this region.
For lupeol, the presence of an ester group at the C-20 position has been reported to increase its antimicrobial activities. researchgate.net In the context of acankoreagenin, another lupane (B1675458) triterpene, the addition of a hydroxyl group on the isopropenyl side chain at C-19 significantly improved its binding capacity to peroxisome proliferator-activated receptor gamma (PPARγ), indicating that functionalization of this side chain can enhance specific ligand-target interactions. nih.gov
Chemical modifications involving the reduction of the C-20–C-29 double bond in lupane-type triterpenoids, such as the hydrogenation of lupenone to yield 20,29-dihydrolupenone, 20,29-dihydrothis compound, and 20,29-dihydrolupeol, demonstrate the feasibility of altering this side chain. conicet.gov.ar While specific biological data for these hydrogenated this compound derivatives are not extensively detailed, the synthesis itself implies a pursuit of potentially active compounds.
For other lupane-type triterpenoids like betulinic acid, modifications at the C-28 carboxylic acid position (which is part of the side chain in this specific triterpene) have shown varied effects. While reduction of the C-20–C-29 double bond and replacement of the C-28 carboxyl group with ester and amide side chains generally led to derivatives inactive against cancer cell lines, adding a C-28 side chain was a successful strategy in anti-HIV studies. frontiersin.org This highlights that the nature and position of side chain modifications are critical for specific biological outcomes.
Role of Stereochemistry in Biological Activity
As noted, this compound is the 3α-epimer of lupeol, and this difference in stereochemistry at the C-3 position is crucial for their distinct biological profiles. Current time information in Lupane, ZW. The tight stereochemical control exerted by enzymes in the biosynthesis of these polycyclic molecules, which often generate multiple stereogenic centers, underscores the biological importance of precise three-dimensional arrangements. The existence of compounds like 19-epi-lupeol further illustrates that stereochemical variations at positions beyond C-3 can also occur and potentially impact biological function.
Computational Approaches in SAR Analysis
Computational methods have become indispensable tools in SAR analysis, allowing researchers to predict ligand-target interactions and model quantitative relationships between chemical structure and biological activity, thereby accelerating drug discovery efforts.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are widely used to predict the binding modes and affinities of small molecules, like this compound, to specific biological targets. These simulations provide insights into the molecular interactions that underpin biological activity.
For instance, molecular docking studies of 3-seco-A derivatives of this compound have revealed their binding mechanism to cyclooxygenase-2 (COX-2). These compounds were shown to bind with their polar region in the cavity over Arg-120, while their lipophilic part was oriented towards the HEM cofactor in the catalytic site of COX-2, mimicking the binding of the natural substrate arachidonic acid. This suggests a competitive inhibitory mechanism.
This compound has also been identified as a potential compound that interacts with Retinoic Acid-Related Orphan Receptors (RORs) through molecular docking and structural similarity analyses. This suggests that this compound may modulate RORα/γ activity, thereby influencing the molecular clock and potentially exerting therapeutic effects.
Furthermore, in studies investigating potential α-amylase inhibitors, this compound demonstrated a favorable binding energy of -9.4 kcal/mol, which was superior to the reference compound acarbose (B1664774) (-7.6 kcal/mol). While this specific study focused on α-amylase, it highlights this compound's potential for interacting with various enzymes. Molecular docking has also been applied to Lupeol, demonstrating its high binding affinities to vital SARS-CoV-2 proteins, including the main protease, nucleocapsid phosphoprotein, papain-like protease, RNA-dependent RNA polymerase, and spike glycoprotein, indicating its potential as an antiviral agent.
Table 2: Molecular Docking Binding Energies of this compound and Related Compounds
| Compound | Target | Binding Energy (kcal/mol) | Reference |
| This compound | α-Amylase | -9.4 | |
| Acarbose (Reference) | α-Amylase | -7.6 | |
| Lupeol | SARS-CoV-2 Main Protease, Nucleocapsid Phosphoprotein, Papain-like Protease, RNA-dependent RNA Polymerase, Spike Glycoprotein | High binding affinities (specific values not provided in snippet) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the structural descriptors of compounds with their biological activities. These models are valuable for predicting the activity of new compounds and optimizing existing ones.
While specific QSAR models solely focused on this compound are not extensively detailed in the provided information, the broader application of QSAR in the study of triterpenoids and related anti-inflammatory compounds is well-established. For instance, machine learning-based QSAR models have been developed to predict the inhibitory efficacy of COX-2 and mPGES-1, both of which are targets relevant to the anti-inflammatory activities often associated with triterpenoids like this compound. These computational tools enable rapid predictions based on input datasets and contribute to a higher hit rate in virtual screening for bioactive compounds. Moreover, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied in drug design to predict the activity of compounds based on their steric and electrostatic properties.
Future Perspectives and Research Challenges in Epilupeol Studies
Exploration of Novel Epilupeol Analogues with Enhanced Bioactivity and Specificity
The modification of natural products, such as this compound, through chemical synthesis can lead to derivatives with improved bioavailability and enhanced or more specific biological activities. plos.orgresearchgate.net For instance, studies have shown that modifications to the C-3 or C-19 positions of lupeol (B1675499), a related triterpenoid (B12794562), can result in derivatives with stronger antiprotozoal or anticancer activities. researchgate.net Similarly, novel 3-seco-A derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties, demonstrating promising results in inhibiting nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) secretion, as well as NF-κB activation. researchgate.netacs.org The orientation of the C-3 hydroxyl group in lupane-type triterpenes, including this compound, has been shown to influence their anti-inflammatory activity. conicet.gov.ar Future research will likely focus on:
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to identify key structural features responsible for this compound's bioactivity. This involves systematically modifying different parts of the this compound molecule and evaluating the impact on its efficacy and specificity.
Targeted Synthesis: Designing and synthesizing this compound analogues with specific modifications aimed at enhancing particular biological activities (e.g., increased antioxidant capacity, more potent anti-inflammatory effects, or selective cytotoxicity against specific cancer cell lines).
Improved Bioavailability: Developing analogues with enhanced solubility and absorption profiles to overcome potential pharmacokinetic limitations of the parent compound.
Deepening the Understanding of Molecular Mechanisms and Off-Target Effects
While this compound has demonstrated various biological activities, a comprehensive understanding of its precise molecular mechanisms of action and potential off-target effects is still evolving. This compound has been shown to inhibit nitric oxide production in LPS-stimulated macrophages. encyclopedia.pubd-nb.info Furthermore, this compound and its acetate (B1210297) derivative have demonstrated inhibition of cyclooxygenase-2 (COX-2) activity. researchgate.netd-nb.info Molecular docking studies have provided insights into how this compound derivatives might bind to catalytic sites of enzymes like COX-2. researchgate.netacs.org Future research should focus on:
Identifying Specific Molecular Targets: Employing advanced biochemical and cellular assays to pinpoint the specific proteins, enzymes, or signaling pathways that this compound and its analogues interact with.
Elucidating Signaling Pathways: Mapping out the downstream effects of this compound's interactions with its targets to understand the complete cascade of events leading to its observed biological activities.
Investigating Stereochemical Influence: Further research into how the stereochemistry at the 3-position of this compound, which differentiates it from lupeol, influences its interaction with biological targets and subsequent effects. ontosight.ai
Assessing Off-Target Interactions: Thoroughly investigating any unintended interactions with other biological molecules or pathways that could lead to adverse effects, even though current research suggests a favorable safety profile for some triterpenoids.
Development of Sustainable and Scalable Production Methods for this compound and its Derivatives
This compound is a natural product found in various plant species. ontosight.ai The traditional extraction from plants can be limited by factors such as slow growth, low yield, and variability due to environmental conditions. nih.gov To ensure a consistent and sufficient supply for research and potential therapeutic applications, developing sustainable and scalable production methods is critical. Plant cell cultures, particularly in bioreactors, offer a promising alternative for enhanced and sustainable production of bioactive compounds like this compound. mdpi.comresearchgate.netresearchgate.netdntb.gov.uadntb.gov.uanih.govspringernature.com For example, cell suspension cultures of Ageratina pichinchensis grown in airlift bioreactors have shown significantly increased production of this compound compared to flask cultures. mdpi.comresearchgate.netresearchgate.net Challenges in this area include:
Optimizing Plant Cell Culture Systems: Further optimizing bioreactor conditions, including nutrient media, light cycles (photoperiod), and aeration, to maximize this compound yield and reduce production time. mdpi.comresearchgate.netresearchgate.net
Biotechnological Approaches: Exploring metabolic engineering and synthetic biology strategies to introduce or enhance this compound biosynthesis pathways in microbial hosts, offering a potentially more controlled and efficient production platform. nih.gov
Chemo-enzymatic Synthesis: Developing efficient and environmentally friendly chemical or chemo-enzymatic synthesis routes for this compound and its derivatives, potentially overcoming limitations of natural extraction. conicet.gov.ar
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research
Advanced omics technologies provide powerful tools for a comprehensive understanding of this compound's effects at a systems level.
Metabolomics: This technology can be used to analyze changes in the metabolic profiles of cells or organisms treated with this compound, providing insights into its impact on various biochemical pathways. nist.govresearchgate.netnarraj.org Metabolomics can help identify biomarkers of this compound activity and reveal previously unrecognized biological effects.
Proteomics: Proteomic studies can identify proteins whose expression levels or modifications are altered in response to this compound treatment. This can help in identifying direct or indirect protein targets and understanding the cellular processes influenced by this compound. acs.orgresearchgate.netacs.org For instance, proteomics has been used to show that certain triterpenoids can selectively bind to various proteins with high affinity. acs.org
Transcriptomics and Genomics: Integrating transcriptomic (gene expression) and genomic data can provide a holistic view of how this compound influences gene regulation and cellular responses, offering a deeper understanding of its mechanisms and potential therapeutic applications.
Facilitating Multidisciplinary Collaborations for Comprehensive Research
Addressing the complexities of this compound research requires the integration of expertise from various scientific disciplines. researchgate.netresearchgate.netnih.govpreprints.org
Chemistry and Chemical Biology: For the synthesis of novel analogues and the elucidation of their chemical properties.
Pharmacology and Toxicology: To rigorously evaluate the biological activities, efficacy, and safety profiles of this compound and its derivatives.
Molecular Biology and Cell Biology: To unravel the intricate molecular mechanisms and cellular pathways affected by this compound.
Plant Biotechnology and Metabolic Engineering: For developing sustainable and scalable production methods.
Computational Biology and Bioinformatics: For analyzing large omics datasets, predicting molecular interactions, and guiding drug design.
Multidisciplinary collaborations are essential for accelerating the translation of basic research findings into potential therapeutic applications for this compound. researchgate.netresearchgate.netnih.govpreprints.org
Q & A
Q. What are the established methods for synthesizing Epilupeol, and how can researchers ensure reproducibility?
this compound synthesis typically involves triterpene isolation from natural sources (e.g., Euphorbia species) or semi-synthetic modification of precursor compounds. Key steps include:
- Extraction : Use Soxhlet extraction with non-polar solvents (e.g., hexane) followed by column chromatography for purification .
- Characterization : Validate purity via HPLC (C18 column, methanol:water gradient) and structural confirmation using NMR (¹H, ¹³C, DEPT) and high-resolution mass spectrometry (HRMS) .
- Reproducibility : Document solvent ratios, temperature, and pressure conditions meticulously. Include raw spectral data in supplementary materials to enable peer validation .
Q. How can researchers identify and validate this compound's structural analogs in complex biological matrices?
- LC-MS/MS workflows : Optimize ionization parameters (e.g., ESI+ at 3.5 kV) and employ MRM transitions for targeted analysis.
- Dereplication strategies : Cross-reference spectral libraries (e.g., GNPS, METLIN) to rule out known contaminants .
- Validation : Confirm analogs via isotopic labeling or synthetic standards, ensuring retention time and fragmentation pattern alignment .
Q. What in vitro assays are most suitable for preliminary screening of this compound's bioactivity?
Prioritize assays aligned with hypothesized mechanisms:
- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ determination via fluorometric kits).
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (0.1–100 µM).
- Controls : Include positive controls (e.g., dexamethasone for inflammation) and solvent-only blanks to isolate compound-specific effects .
Advanced Research Questions
Q. How should researchers design dose-response studies to account for this compound's biphasic effects in vivo?
- PICOT framework :
- P opulation: Rodent models (e.g., Sprague-Dawley rats).
- I ntervention: this compound administered orally (1–50 mg/kg).
- C omparison: Vehicle control and reference drug (e.g., aspirin).
- O utcome: Plasma concentration (LC-MS/MS) and cytokine levels (ELISA).
- T ime: Acute (24 hr) vs. chronic (14-day) exposure .
- Statistical design : Use nonlinear mixed-effects modeling (NONMEM) to handle inter-individual variability .
Q. What strategies resolve contradictions in this compound's reported bioactivity across studies?
- Meta-analysis : Aggregate data from preclinical studies using PRISMA guidelines, focusing on variables like purity (>95%), solvent (DMSO vs. aqueous), and cell line viability .
- Mechanistic clarification : Employ RNA-seq to identify differentially expressed genes post-treatment and validate via CRISPR knockouts .
- Data transparency : Share raw datasets (e.g., via Zenodo) and negative results to reduce publication bias .
Q. How can computational modeling optimize this compound's pharmacokinetic profile for targeted delivery?
- Molecular dynamics : Simulate this compound-membrane interactions to predict bioavailability (GROMACS software).
- QSAR modeling : Correlate structural modifications (e.g., esterification at C-3) with ADMET properties (SwissADME platform).
- Validation : Compare in silico predictions with in vivo PK studies (AUC₀–₂₄, Cₘₐₓ) .
Q. What methodologies address this compound's stability challenges in long-term storage?
- Degradation profiling : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.
- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to enhance thermal stability.
- Documentation : Report storage conditions (e.g., −80°C under argon) in all publications to ensure replicability .
Methodological Frameworks and Tools
Data Presentation Guidelines
- Tables : Include raw analytical data (e.g., NMR shifts, LC-MS peaks) in supplementary materials, formatted as .csv for reuse .
- Figures : Use scatterplots with error bars for dose-response curves and heatmaps for omics data (ggplot2 in R) .
- Ethics : Disclose IRB approvals and data anonymization protocols for studies involving human biospecimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
